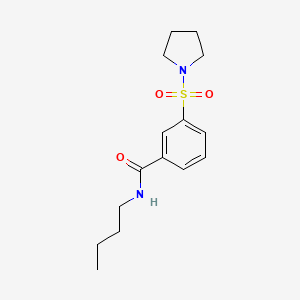
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DPA, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. DPA belongs to the class of organic compounds known as acrylonitriles, which are widely used in the production of polymers, plastics, and fibers. In recent years, DPA has gained attention for its unique properties and potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to work by interacting with the electron transport chain in cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of the mitochondrial complex III, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production, which can result in cell death.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in cells. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its ease of synthesis and purification, which makes it suitable for scientific research. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is also relatively stable and can be stored for long periods without degradation. However, one of the major limitations of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One potential area of research is in the development of organic semiconductors for electronic devices. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has shown promise as a building block for these materials, and further research is needed to optimize its properties for specific applications. Another potential area of research is in the development of therapeutic agents based on 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The anti-inflammatory and antioxidant properties of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile involves the reaction of 3,4-dimethoxybenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. The synthesis of 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been optimized to obtain high yields and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been in the field of organic electronics. 3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block in the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and transistors.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-12(9-17(16)23-2)8-14(11-18)13-4-3-5-15(10-13)19(20)21/h3-10H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAUEBUBSTRFQ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)

![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)